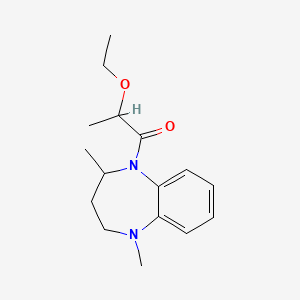
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly known as flubromazolam and is a potent psychoactive substance that has gained popularity in the research community due to its unique properties.
Mécanisme D'action
Flubromazolam acts on the central nervous system by binding to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibitory neurotransmission. This results in an increase in the activity of GABA, leading to a decrease in neuronal activity and a reduction in anxiety, sedation, and muscle tension.
Biochemical and Physiological Effects
Flubromazolam has been shown to have a variety of biochemical and physiological effects. It increases the activity of GABA, leading to a decrease in neuronal activity and a reduction in anxiety, sedation, and muscle tension. Additionally, it has been found to increase the release of dopamine, a neurotransmitter associated with pleasure and reward. This may contribute to its potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Flubromazolam has several advantages for lab experiments. It has a long half-life, allowing for prolonged effects and reducing the need for frequent dosing. Additionally, it has a high potency, meaning that small doses can produce significant effects. However, flubromazolam also has several limitations. It has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. Additionally, it has a high potential for abuse and addiction, making it a risky substance to work with.
Orientations Futures
There are several future directions for research on flubromazolam. One potential avenue is to investigate its potential therapeutic applications further, particularly in the treatment of anxiety disorders and insomnia. Additionally, further research is needed to understand the mechanisms underlying its potential for abuse and addiction. Finally, there is a need for research on the safety and toxicity of flubromazolam, particularly in the context of long-term use.
Méthodes De Synthèse
Flubromazolam can be synthesized by reacting 2-amino-5-bromo-1,4-dimethylbenzene with ethyl 2-bromo-2-methylpropanoate in the presence of a base. The resulting intermediate is then treated with ethyl chloroformate to yield the final product, 1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one.
Applications De Recherche Scientifique
Flubromazolam has been studied extensively in the research community due to its unique properties. It has been shown to have anxiolytic, sedative, and hypnotic effects, making it a promising candidate for the treatment of anxiety disorders and insomnia. Additionally, flubromazolam has been found to have muscle relaxant and anticonvulsant properties, further expanding its potential therapeutic applications.
Propriétés
IUPAC Name |
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-20-13(3)16(19)18-12(2)10-11-17(4)14-8-6-7-9-15(14)18/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWJBOLEXKRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)N1C(CCN(C2=CC=CC=C21)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)

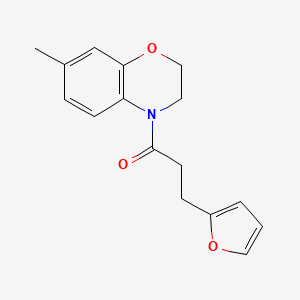
![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)
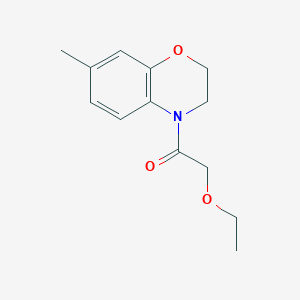


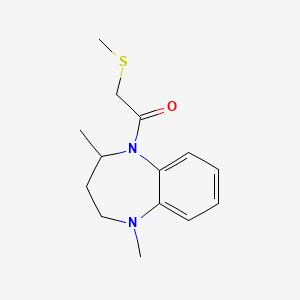

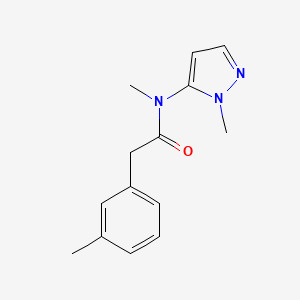
![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)